molecular formula C10H14N2O6S B7878435 3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid

3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid

Cat. No.: B7878435
M. Wt: 290.30 g/mol
InChI Key: FKMYEHVRMYGDRW-UHFFFAOYSA-N
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Description

3-({[5-(Methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methoxycarbonyl group and a sulfonylamino group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid typically involves multiple steps:

  • Formation of the Pyrrole Ring: : The initial step involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.

  • Introduction of the Methoxycarbonyl Group: : The methoxycarbonyl group can be introduced via esterification. This involves reacting the pyrrole derivative with methanol in the presence of an acid catalyst.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the methoxycarbonyl pyrrole with a sulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the Propanoic Acid Moiety: : The final step involves coupling the sulfonylated pyrrole with a propanoic acid derivative. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the methoxycarbonyl group, converting it to a hydroxyl group or further to an alkyl group.

  • Substitution: : The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms of the methoxycarbonyl group.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfonyl and pyrrole-containing molecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the sulfonyl and pyrrole moieties, which are known to interact with biological targets.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of 3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-({[5-(Methoxycarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid: Lacks the methyl group on the pyrrole ring.

    3-({[5-(Carboxy)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid: Has a carboxy group instead of a methoxycarbonyl group.

    3-({[5-(Methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)butanoic acid: Contains a butanoic acid moiety instead of propanoic acid.

Uniqueness

The presence of both the methoxycarbonyl and sulfonylamino groups in 3-({[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)propanoic acid makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-methoxycarbonyl-1-methylpyrrol-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S/c1-12-6-7(5-8(12)10(15)18-2)19(16,17)11-4-3-9(13)14/h5-6,11H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYEHVRMYGDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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